5-{[2-(1H-Indol-3-YL)ethyl]amino}pentanal
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Overview
Description
5-{[2-(1H-Indol-3-YL)ethyl]amino}pentanal is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-{[2-(1H-Indol-3-YL)ethyl]amino}pentanal typically involves the reaction of indole derivatives with various reagents. One common method is the reaction of 2-(1H-indol-3-yl)ethylamine with pentanal under specific conditions to form the desired compound . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
5-{[2-(1H-Indol-3-YL)ethyl]amino}pentanal undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole moiety, often using halogenated reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific temperatures and pressures to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its interaction with specific proteins and enzymes.
Medicine: Research has indicated its potential as a therapeutic agent for treating certain diseases due to its biological activity.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-{[2-(1H-Indol-3-YL)ethyl]amino}pentanal involves its interaction with molecular targets such as enzymes and receptors. The indole moiety allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 5-{[2-(1H-Indol-3-YL)ethyl]amino}pentanal include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Hydroxytryptophan: A precursor to serotonin, used in the treatment of depression and anxiety.
N-Methyltryptamine: A naturally occurring compound with psychoactive properties
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in research and industry .
Properties
CAS No. |
61755-40-6 |
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Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
5-[2-(1H-indol-3-yl)ethylamino]pentanal |
InChI |
InChI=1S/C15H20N2O/c18-11-5-1-4-9-16-10-8-13-12-17-15-7-3-2-6-14(13)15/h2-3,6-7,11-12,16-17H,1,4-5,8-10H2 |
InChI Key |
SZRZRQDSVBJTGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCCCCC=O |
Origin of Product |
United States |
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